molecular formula C13H19N7O2S B11471739 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B11471739
M. Wt: 337.40 g/mol
InChI Key: IGTSWNIMWOVOSZ-UHFFFAOYSA-N
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Description

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and triazole rings, followed by their functionalization and coupling with the cyclopentylacetamide moiety. Common reagents used in these reactions include hydrazine, ethyl chloroacetate, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of key enzymes in microbial and cancer cell metabolism, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide is unique due to its combination of oxadiazole and triazole rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H19N7O2S

Molecular Weight

337.40 g/mol

IUPAC Name

2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C13H19N7O2S/c1-2-20-12(10-11(14)19-22-18-10)16-17-13(20)23-7-9(21)15-8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,14,19)(H,15,21)

InChI Key

IGTSWNIMWOVOSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=NON=C3N

Origin of Product

United States

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